
BI-6015
Übersicht
Beschreibung
BI6015 ist eine chemische Verbindung, die für ihre Rolle als Antagonist des Hepatozyten-Kernfaktors 4 alpha bekannt ist.
Herstellungsmethoden
Die Synthese von BI6015 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die ein Benzimidazolderivat ist. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung des Benzimidazolkerns: Dies beinhaltet die Kondensation von o-Phenylendiamin mit einem Carbonsäurederivat unter sauren Bedingungen.
Einführung der Nitrogruppe: Die Nitrogruppe wird durch Nitrierung unter Verwendung eines Gemisches aus konzentrierter Schwefelsäure und Salpetersäure eingeführt.
Wissenschaftliche Forschungsanwendungen
Applications in Diabetes Research
The modulation of insulin expression makes BI 6015 a valuable tool for diabetes research. Its antagonistic effect on HNF4α provides insights into the mechanisms underlying insulin regulation and diabetes pathogenesis.
- Case Study:
Cancer Research Applications
BI 6015's cytotoxic properties have been investigated in the context of various cancers, particularly hepatocellular carcinoma. The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its therapeutic potential.
- Data Table: Cytotoxicity of BI 6015 in Cancer Cell Lines
Cell Line | Concentration (µM) | Treatment Duration (h) | Observed Effect |
---|---|---|---|
Hep3B | 1.25 - 20 | 24 - 72 | Marked toxicity |
Primary Hepatocytes | 1.25 - 20 | 24 - 72 | Minimal toxicity |
MIN6 | 1.25 - 20 | 24 - 72 | Inhibition of HNF4α expression |
- Research Insights:
Implications for Drug Development
The unique mechanism of action of BI 6015 positions it as a candidate for developing novel therapeutic strategies targeting metabolic disorders and cancers associated with HNF4α dysregulation.
Wirkmechanismus
Target of Action
BI-6015 is an antagonist of the hepatocyte nuclear factor 4α (HNF4α) . HNF4α is a nuclear receptor that regulates gene expression in various cells, including intestinal cells, liver cells, and pancreas-β cells .
Mode of Action
this compound represses the expression of known HNF4α target genes . It achieves this by decreasing HNF4α DNA binding . This interaction results in the inhibition of insulin promoter activity through HNF4α antagonism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HNF4α pathway. By inhibiting the expression of HNF4α target genes, this compound disrupts the normal functioning of this pathway. The downstream effects of this disruption are still under investigation, but it is known that HNF4α plays a crucial role in metabolic homeostasis .
Result of Action
this compound exhibits cytotoxic activity in a range of tumor cell lines, including human hepatocellular carcinoma . In vitro experiments have shown that this compound is markedly toxic to Hep3B cells but spares primary hepatocytes . In vivo, this compound induces loss of HNF4α expression and hepatic steatosis in mice .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that the presence of this solvent could impact the compound’s action, efficacy, and stability . .
Biochemische Analyse
Biochemical Properties
BI-6015 interacts with HNF4α, a transcription factor that regulates gene expression . By antagonizing HNF4α, this compound inhibits the expression of HNF4α target genes . This interaction affects various biochemical reactions, particularly those related to glucose and lipid homeostasis .
Cellular Effects
This compound has been shown to have cytotoxic effects on human hepatocellular carcinoma cells . It reduces endogenous insulin gene expression in T6PNE cells . In mice, this compound induces hepatic steatosis, a condition characterized by fat accumulation in liver cells .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on HNF4α . It binds to HNF4α, inhibiting its ability to regulate the expression of target genes . This results in changes in gene expression, enzyme activity, and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings . It has been shown to induce hepatic steatosis in mice and reduce insulin gene expression in T6PNE cells
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage . At concentrations up to 20 μM, this compound has been shown to reduce endogenous insulin gene expression in T6PNE cells . In mice, injection of 10 and 30 mg/kg this compound resulted in hepatic steatosis .
Metabolic Pathways
As an antagonist of HNF4α, this compound likely impacts pathways regulated by HNF4α, which include those involved in glucose and lipid homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. Given its role as an HNF4α antagonist, it is likely that this compound interacts with cellular transport mechanisms that involve HNF4α .
Subcellular Localization
As an antagonist of HNF4α, a nuclear receptor, this compound likely localizes to the nucleus where it interacts with HNF4α
Vorbereitungsmethoden
The synthesis of BI6015 involves several steps, starting with the preparation of the core structure, which is a benzimidazole derivative. The synthetic route typically includes the following steps:
Formation of the Benzimidazole Core: This involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.
Analyse Chemischer Reaktionen
BI6015 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: BI6015 kann unter starken oxidierenden Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Die Nitrogruppe in BI6015 kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Metallkatalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Sulfonylgruppe in BI6015 kann nucleophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener substituierter Derivate führen
Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören starke Säuren und Basen, Metallkatalysatoren und organische Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
BI6015 ist einzigartig in seiner hohen Affinität für den Hepatozyten-Kernfaktor 4 alpha und seiner Fähigkeit, seine Aktivität selektiv zu hemmen. Zu den ähnlichen Verbindungen gehören:
BIM5078: Ein weiterer Antagonist des Hepatozyten-Kernfaktors 4 alpha, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
HNF4 alpha Antagonisten: Andere Verbindungen, die die Aktivität des Hepatozyten-Kernfaktors 4 alpha hemmen, jedoch mit unterschiedlicher Potenz und Selektivität
BI6015 zeichnet sich durch seine potente Hemmwirkung und seine Anwendungen in der Krebs- und Diabetesforschung aus.
Biologische Aktivität
BI 6015 is a chemical compound identified as a hepatocyte nuclear factor 4α (HNF4α) antagonist . This compound has gained attention for its potential therapeutic applications, particularly in the fields of diabetes and cancer treatment. The biological activity of BI 6015 is characterized by its ability to modulate gene expression regulated by HNF4α, impacting metabolic processes and cellular functions.
HNF4α is a nuclear receptor that plays a crucial role in the regulation of gene expression in various tissues, including the liver, pancreas, and intestines. By antagonizing HNF4α, BI 6015 can repress the expression of target genes associated with insulin production and glucose metabolism.
Key Findings:
- Inhibition of Insulin Expression : In T6PNE cells (a murine insulinoma cell line), BI 6015 reduced endogenous insulin levels by approximately 50-fold . This indicates a significant suppression of insulin gene transcription mediated through HNF4α antagonism .
- Cytotoxic Effects : BI 6015 exhibits cytotoxic activity against several tumor cell lines, including human hepatocellular carcinoma (Hep3B). In vitro studies demonstrated that BI 6015 induced apoptosis in these cells, suggesting its potential as an anti-cancer agent .
- Alterations in Fatty Acid Metabolism : In T6PNE cells, treatment with BI 6015 led to decreased levels of longer-chain acylcarnitines while increasing acetylcarnitine, indicating enhanced fatty acid oxidation .
Table 1: Biological Effects of BI 6015
Biological Activity | Observation | Cell Line/Model |
---|---|---|
Insulin Expression | Reduced by 50-fold | T6PNE |
Cytotoxicity | Induced apoptosis | Hep3B |
Fatty Acid Oxidation | Increased acetylcarnitine; decreased C18 | T6PNE |
HNF4α Protein Levels | Induced loss in liver (30 mg/kg) | Mouse Model |
Fat Accumulation | Caused steatosis and vesicular changes | Mouse Model |
Case Studies and Research Findings
- High-Throughput Screening : A study identified BI 6015 through a high-throughput screening process aimed at discovering novel regulators of the insulin promoter. The compound was shown to effectively repress insulin expression and modulate metabolic processes influenced by HNF4α .
- In Vivo Studies : In murine models, administration of BI 6015 resulted in significant changes in liver histology, including fat accumulation and steatosis. These findings highlight the compound's impact on hepatic metabolism and suggest potential implications for metabolic disorders .
- Gene Expression Profiling : Global gene expression profiling conducted on T6PNE cells treated with BI 6015 revealed a substantial overlap with genes affected by genetic deletion of HNF4α. This correlation supports the hypothesis that BI 6015 functions as a pharmacologic antagonist of HNF4α .
Eigenschaften
IUPAC Name |
2-methyl-1-(2-methyl-5-nitrophenyl)sulfonylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-10-7-8-12(18(19)20)9-15(10)23(21,22)17-11(2)16-13-5-3-4-6-14(13)17/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVCPQPMRPHZSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C(=NC3=CC=CC=C32)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001010191 | |
Record name | 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001010191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93987-29-2 | |
Record name | 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001010191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.